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Compound of Interest

Compound Name: 1-fluoro-2-iodopropane

CAS No.: 154874-10-9

Cat. No.: B6171701

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 1-fluoro-2-
iodopropane. In the absence of extensive experimental spectra in publicly available

databases, this document leverages high-fidelity predictive methodologies, substantiated by

empirical data from structurally analogous compounds, to offer a robust and scientifically

grounded spectroscopic profile. This approach ensures a trustworthy and expert-driven

resource for researchers utilizing this compound in their work.

Molecular Structure and Spectroscopic Overview
1-fluoro-2-iodopropane (C₃H₆FI) is a halogenated propane derivative with a stereocenter at

the carbon bearing the iodine atom. Its structure presents a unique combination of substituents

that give rise to a distinct spectroscopic fingerprint. The presence of both fluorine and iodine

atoms significantly influences the electronic environment of the neighboring protons and

carbons, leading to characteristic chemical shifts and coupling patterns in Nuclear Magnetic

Resonance (NMR) spectroscopy. The significant mass and specific isotopic distribution of
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iodine, along with the carbon-halogen bond vibrations, define its mass spectrum and infrared

(IR) spectrum, respectively.

Figure 2: Predicted ¹H NMR coupling network for 1-fluoro-2-iodopropane.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 1-fluoro-2-iodopropane is predicted to show

three signals, one for each of the chemically distinct carbon atoms. The presence of fluorine

will induce significant C-F coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-fluoro-2-iodopropane

Carbon
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity (due to
C-F coupling)

Predicted Coupling
Constant (J, Hz)

CH₃ 25 - 30 Singlet -

CH-I 15 - 20 Doublet ²J(C,F) ≈ 20-25

CH₂F 80 - 85 Doublet ¹J(C,F) ≈ 170-180

Interpretation and Justification:

CH₃ Carbon: The methyl carbon is expected to resonate in the typical aliphatic region,

around 25-30 ppm. This is slightly downfield from the methyl carbons in 2-iodopropane

(which appear around 27 ppm) due to the influence of the nearby fluorine. [1]

CH-I Carbon: The carbon bonded to iodine is expected to be significantly shielded due to the

"heavy atom effect" of iodine, resulting in an upfield chemical shift, predicted to be in the 15-

20 ppm range. This is a well-documented phenomenon in the ¹³C NMR of iodoalkanes; for

instance, the C-I carbon in 2-iodopropane resonates at approximately 21.1 ppm. [1]This

signal is expected to be a doublet due to two-bond coupling with the fluorine atom.

CH₂F Carbon: The carbon directly attached to the fluorine atom will experience a strong

deshielding effect, shifting its resonance significantly downfield to the 80-85 ppm region. This
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is characteristic of carbons bonded to fluorine. [2]The signal will appear as a large doublet

due to the one-bond C-F coupling, which is typically in the range of 170-180 Hz. [3]

Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data for 1-fluoro-2-iodopropane
would involve the following steps:

Sample Preparation: Dissolve approximately 10-20 mg of 1-fluoro-2-iodopropane in 0.6 mL

of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure

adequate signal dispersion and sensitivity.

¹H NMR Acquisition:

Tune and match the proton probe.

Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of

2-5 seconds.

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the data with an appropriate line broadening factor and perform phasing and

baseline correction.

Integrate the signals to confirm the proton ratios.

¹³C NMR Acquisition:

Tune and match the carbon probe.

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as the ¹³C

nucleus is less sensitive than ¹H.
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Process the data with a larger line broadening factor compared to the ¹H spectrum.

Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants from both

spectra to confirm the structure of 1-fluoro-2-iodopropane.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity.

Table 3: Predicted Major Fragments in the Mass Spectrum of 1-fluoro-2-iodopropane

m/z Proposed Fragment Comments

188 [C₃H₆FI]⁺ Molecular ion (M⁺)

127 [I]⁺
Loss of the propyl fluoride

radical

61 [C₃H₆F]⁺
Loss of the iodine radical

(likely a major fragment)

43 [C₃H₇]⁺
Loss of both fluorine and

iodine

Interpretation and Justification:

The mass spectrum of 1-fluoro-2-iodopropane is expected to be dominated by fragmentation

pathways initiated by the cleavage of the weakest bond, which is the C-I bond. [4]

Molecular Ion (m/z 188): The molecular ion peak is expected to be observed, though it may

be of low intensity due to the facile cleavage of the C-I bond.

Loss of Iodine (m/z 61): The most prominent fragmentation pathway is predicted to be the

homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•) and the

formation of a secondary carbocation at m/z 61 ([C₃H₆F]⁺). This fragment is likely to be the

base peak in the spectrum.
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Iodine Cation (m/z 127): A significant peak at m/z 127, corresponding to the iodine cation

([I]⁺), is also anticipated. This arises from the cleavage of the C-I bond with the charge

residing on the iodine atom.

Propyl Cation (m/z 43): The loss of both halogen atoms would lead to the formation of a

propyl cation at m/z 43.

[C₃H₆FI]⁺ (m/z 188)

[C₃H₆F]⁺ (m/z 61)- I•

[I]⁺ (m/z 127)

- C₃H₆F•

Click to download full resolution via product page

Figure 3: Predicted major fragmentation pathways for 1-fluoro-2-iodopropane.

Experimental Protocol for Mass Spectrometry Data
Acquisition

Sample Introduction: Introduce a dilute solution of 1-fluoro-2-iodopropane in a volatile

solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or

through a gas chromatography (GC) or liquid chromatography (LC) system for separation

from any impurities.

Ionization: Utilize electron ionization (EI) as a standard method for generating fragments and

a molecular ion. Chemical ionization (CI) can be used as a softer ionization technique to

enhance the abundance of the molecular ion.

Mass Analysis: Employ a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or

Orbitrap instrument) to obtain accurate mass measurements, which can be used to confirm

the elemental composition of the parent ion and its fragments.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the

major fragment ions. Compare the observed fragmentation pattern with the predicted

pathways to confirm the structure.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of its bonds.

Table 4: Predicted Characteristic IR Absorptions for 1-fluoro-2-iodopropane

Wavenumber (cm⁻¹) Vibration Intensity

2950 - 2850 C-H stretch (sp³) Medium to Strong

1470 - 1370 C-H bend Medium

1150 - 1050 C-F stretch Strong

600 - 500 C-I stretch Medium to Strong

Interpretation and Justification:

C-H Vibrations: The spectrum will be characterized by C-H stretching absorptions in the

2950-2850 cm⁻¹ region and C-H bending vibrations between 1470 and 1370 cm⁻¹, typical for

sp³ hybridized carbons. [5]

C-F Stretch: A strong absorption band in the 1150-1050 cm⁻¹ region is expected,

corresponding to the C-F stretching vibration. The exact position will be influenced by the

other substituents on the propane backbone. [6]

C-I Stretch: A medium to strong absorption in the lower frequency "fingerprint" region,

between 600 and 500 cm⁻¹, is characteristic of the C-I stretching vibration. [7]The presence

of this band is a key indicator of the iodo-substituent.

Experimental Protocol for IR Data Acquisition
Sample Preparation: As 1-fluoro-2-iodopropane is expected to be a liquid at room

temperature, the IR spectrum can be obtained by placing a drop of the neat liquid between

two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄)

can be prepared and placed in a solution cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for data acquisition.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty salt plates or the solvent-filled cell prior to running the

sample spectrum.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum. Analyze the positions and intensities of the

absorption bands to identify the characteristic functional groups.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 1-
fluoro-2-iodopropane. By integrating computational predictions with empirical data from

structurally related compounds, we have established a reliable and scientifically rigorous

spectroscopic profile. The detailed methodologies and interpretations herein are designed to

empower researchers in their synthetic and analytical endeavors involving this halogenated

propane derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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